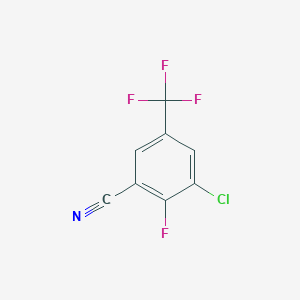
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 . It is a liquid at room temperature .Applications De Recherche Scientifique
Summary of the Application
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . This group is found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Results or Outcomes
The outcomes of these processes are the creation of FDA-approved drugs. For example, a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Use in Organic Chemistry
Summary of the Application
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used as a reagent in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol . It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
Results or Outcomes
The outcomes of these processes are the creation of CETP inhibitors for the treatment of high cholesterol and substituted pyrimidines with dithioacetals for antimicrobial activity .
Safety And Hazards
Orientations Futures
While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
129931-47-1 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

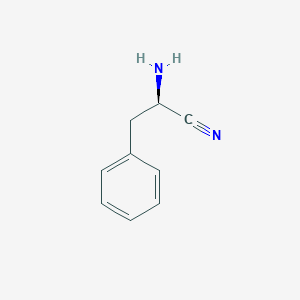


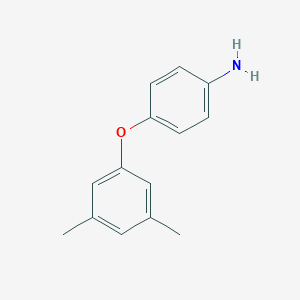


![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)
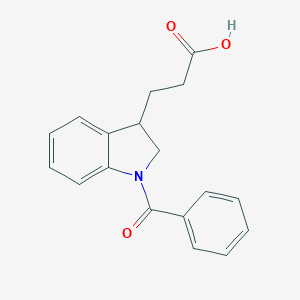
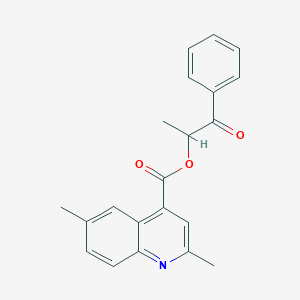
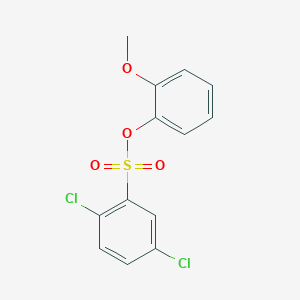
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)